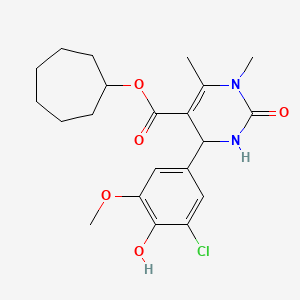
Cycloheptyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloheptyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a molecular formula of C20H25ClN2O5 This compound is characterized by its unique structure, which includes a cycloheptyl ring, a chlorinated hydroxy-methoxyphenyl group, and a tetrahydropyrimidine carboxylate moiety
Preparation Methods
The synthesis of Cycloheptyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps, typically starting with the preparation of the intermediate compounds. The synthetic route often includes the following steps:
Formation of the cycloheptyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chlorinated hydroxy-methoxyphenyl group: This step involves chlorination and methoxylation reactions under controlled conditions.
Formation of the tetrahydropyrimidine ring: This is typically achieved through cyclization reactions involving urea or thiourea derivatives.
Chemical Reactions Analysis
Cycloheptyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorinated phenyl group, using nucleophiles such as amines or thiols.
Esterification and Hydrolysis: The carboxylate group can participate in esterification reactions to form esters or undergo hydrolysis to yield the corresponding carboxylic acid.
Scientific Research Applications
Cycloheptyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Cycloheptyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:
Binding to enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.
Interaction with receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Modulation of gene expression: It may influence the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Cycloheptyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with similar compounds such as:
3-Chloro-4-hydroxy-5-methoxybenzaldehyde: This compound shares the chlorinated hydroxy-methoxyphenyl group but lacks the cycloheptyl and tetrahydropyrimidine moieties.
5-Chloro-3-methoxy-4-acetoxy-trans-cinnamic acid: This compound has a similar phenyl group but differs in its overall structure and functional groups.
Cycloheptyl derivatives: Other cycloheptyl compounds may share the cycloheptyl ring but differ in their substituents and overall structure.
Properties
Molecular Formula |
C21H27ClN2O5 |
|---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
cycloheptyl 6-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C21H27ClN2O5/c1-12-17(20(26)29-14-8-6-4-5-7-9-14)18(23-21(27)24(12)2)13-10-15(22)19(25)16(11-13)28-3/h10-11,14,18,25H,4-9H2,1-3H3,(H,23,27) |
InChI Key |
YGUJUYPNBJSCNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CC(=C(C(=C2)Cl)O)OC)C(=O)OC3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















